Cas no 1261452-95-2 (1-(Trifluoromethyl)naphthalene-8-methanol)

1-(Trifluoromethyl)naphthalene-8-methanol is a fluorinated naphthalene derivative featuring a trifluoromethyl group at the 1-position and a hydroxymethyl substituent at the 8-position. This compound is of interest in synthetic and medicinal chemistry due to the electron-withdrawing properties of the trifluoromethyl group, which can enhance reactivity and stability in various transformations. The hydroxymethyl moiety provides a versatile handle for further functionalization, making it a valuable intermediate for the development of pharmaceuticals, agrochemicals, or advanced materials. Its unique structure may also contribute to improved metabolic stability and lipophilicity in bioactive molecules. The compound is typically handled under standard laboratory conditions, with attention to appropriate safety protocols.
1-(Trifluoromethyl)naphthalene-8-methanol structure
1261452-95-2 structure
Product Name:1-(Trifluoromethyl)naphthalene-8-methanol
CAS No:1261452-95-2
MF:C12H9F3O
MW:226.194473981857
CID:4935446
Update Time:2025-08-05

1-(Trifluoromethyl)naphthalene-8-methanol Chemical and Physical Properties

Names and Identifiers

    • 1-(Trifluoromethyl)naphthalene-8-methanol
    • Inchi: 1S/C12H9F3O/c13-12(14,15)10-6-2-4-8-3-1-5-9(7-16)11(8)10/h1-6,16H,7H2
    • InChI Key: MONSMPBKFXKJBB-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC2=CC=CC(CO)=C21)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 239
  • XLogP3: 3.2
  • Topological Polar Surface Area: 20.2

1-(Trifluoromethyl)naphthalene-8-methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A219003162-250mg
1-(Trifluoromethyl)naphthalene-8-methanol
1261452-95-2 98%
250mg
$659.60 2023-09-03
Alichem
A219003162-500mg
1-(Trifluoromethyl)naphthalene-8-methanol
1261452-95-2 98%
500mg
$1048.60 2023-09-03
Alichem
A219003162-1g
1-(Trifluoromethyl)naphthalene-8-methanol
1261452-95-2 98%
1g
$1651.30 2023-09-03

1-(Trifluoromethyl)naphthalene-8-methanol Related Literature

Additional information on 1-(Trifluoromethyl)naphthalene-8-methanol

1-(Trifluoromethyl)naphthalene-8-methanol: A Comprehensive Overview

1-(Trifluoromethyl)naphthalene-8-methanol (CAS No: 1261452-95-2) is a versatile organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and analytical chemistry. This compound is characterized by its unique structure, which combines a naphthalene ring system with a trifluoromethyl group and a hydroxymethyl substituent. The trifluoromethyl group, CF3, is a strong electron-withdrawing group, which imparts distinctive electronic properties to the molecule, making it highly valuable in various applications.

The synthesis of 1-(Trifluoromethyl)naphthalene-8-methanol involves advanced organic chemistry techniques, including Friedel-Crafts alkylation and subsequent oxidation or reduction steps. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity, leveraging catalysts such as transition metal complexes and enzymes. These advancements have not only improved the scalability of the synthesis but also reduced environmental impact, aligning with the growing demand for sustainable chemical processes.

In terms of physical properties, 1-(Trifluoromethyl)naphthalene-8-methanol exhibits a melting point of approximately 95°C and a boiling point around 300°C under standard conditions. Its solubility in common solvents such as dichloromethane and ethanol makes it suitable for various chemical reactions and formulations. The compound's stability under thermal and oxidative conditions has been extensively studied, with recent research highlighting its resistance to degradation under UV light, making it ideal for applications in optoelectronic materials.

The applications of 1-(Trifluoromethyl)naphthalene-8-methanol are diverse and expanding rapidly. In pharmaceuticals, it serves as an intermediate in the synthesis of bioactive compounds targeting various diseases, including cancer and neurodegenerative disorders. For instance, recent studies have demonstrated its potential as a lead compound in designing kinase inhibitors due to its ability to form hydrogen bonds with target proteins.

In materials science, 1-(Trifluoromethyl)naphthalene-8-methanol is being explored for its role in the development of advanced polymers and liquid crystals. Its rigid naphthalene core and fluorinated substituent contribute to high thermal stability and mechanical strength, properties that are highly desirable in high-performance materials. Researchers have also investigated its use in organic light-emitting diodes (OLEDs), where its electron-withdrawing groups enhance charge transport properties.

From an analytical perspective, 1-(Trifluoromethyl)naphthalene-8-methanol has found utility as a reference standard in chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). Its distinct retention times and spectral characteristics make it an ideal benchmark for method validation and quality control in pharmaceutical analysis.

Recent advancements in computational chemistry have further elucidated the electronic structure of 1-(Trifluoromethyl)naphthalene-8-methanol, providing insights into its reactivity and selectivity in various chemical reactions. Quantum mechanical calculations have revealed that the trifluoromethyl group significantly alters the electron density distribution across the molecule, enhancing its ability to participate in electrophilic aromatic substitution reactions.

In conclusion, 1-(Trifluoromethyl)naphthalene-8-methanol (CAS No: 1261452-95-2) stands out as a multifaceted compound with immense potential across multiple disciplines. Its unique structural features, coupled with ongoing research into its synthesis, properties, and applications, ensure that it will remain a focal point for scientific innovation for years to come.

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